molecular formula C25H24N4O3S2 B2382667 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 899735-55-8

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2382667
CAS No.: 899735-55-8
M. Wt: 492.61
InChI Key: VRZHBNRAWFELBG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 6-methyl-substituted benzothiazole core, a pyridin-2-ylmethyl group, and a 4-(pyrrolidin-1-ylsulfonyl) substituent. The pyrrolidine sulfonyl group may enhance solubility and binding affinity compared to simpler sulfonamides, while the pyridinylmethyl moiety could contribute to π-π stacking interactions with protein targets .

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S2/c1-18-7-12-22-23(16-18)33-25(27-22)29(17-20-6-2-3-13-26-20)24(30)19-8-10-21(11-9-19)34(31,32)28-14-4-5-15-28/h2-3,6-13,16H,4-5,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZHBNRAWFELBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Synthesis

The compound features a benzo[d]thiazole moiety, a pyridine group, and a pyrrolidine sulfonamide structure. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzothiazole Core : This can be achieved through cyclization reactions involving 2-aminothiophenol.
  • Sulfonylation : The introduction of the sulfonyl group is performed using sulfonyl chlorides.
  • N-Alkylation : The final step involves alkylating the benzothiazole with pyridinylmethyl amines under basic conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound is believed to interact with specific enzymes, potentially acting as an inhibitor. Studies on related compounds have demonstrated their ability to inhibit bacterial enzymes crucial for cell wall synthesis, making them candidates for antibacterial drug development .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. Its structural components allow for interactions with cellular targets that could lead to apoptosis in malignant cells .

The biological activity of this compound is thought to involve:

  • Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity.
  • Gene Expression Modulation : It may influence gene expression pathways related to cell growth and apoptosis.
  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .

Case Studies

Several case studies have explored the biological effects of thiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant inhibition zones against Candida albicans and Bacillus subtilis, suggesting broad-spectrum antimicrobial potential .
  • Cytotoxicity in Cancer Models : Research on related compounds indicated that they could induce apoptosis in cancer cells through upregulation of pro-apoptotic factors .

Scientific Research Applications

Research indicates that compounds similar to N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide show significant biological activities. The following table summarizes some key findings from studies on related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideThiazole and sulfonamide moietiesAntibacterial
1-[2-(4-chlorophenyl)thiazol-5-yl]methanamineThiazole ringAnticonvulsant
5-ArylthiazolesAryl substitutions on thiazoleAntimicrobial

Uniqueness : The integration of both a methylsulfonyl group and a pyridine moiety distinguishes this compound from other thiazole derivatives, potentially enhancing its biological activity and versatility in applications .

Pharmaceutical Applications

  • Antimicrobial Activity : The compound's thiazole and sulfonamide components suggest potential efficacy against various microbial strains. Studies have demonstrated that thiazole derivatives possess notable antimicrobial properties, making them candidates for further exploration in treating infections .
  • Anticancer Research : The structural features of this compound may contribute to its anticancer properties. Thiazoles are often investigated for their ability to inhibit cancer cell proliferation, and the unique combination of functional groups in this compound could enhance its effectiveness against specific cancer types .
  • Targeted Drug Design : The ability to modify the compound's structure through synthetic routes allows for the development of analogs with tailored properties. This flexibility is crucial in drug design, enabling researchers to optimize pharmacokinetic and pharmacodynamic profiles .

Case Studies

Several studies have explored the applications of thiazole derivatives similar to this compound:

  • Antitubercular Activity : A study investigated substituted N-(pyrazin-2-yl)benzenesulfonamides, revealing promising antitubercular activity against Mycobacterium tuberculosis. This highlights the potential for similar compounds to be effective against resistant strains .
  • Molecular Docking Studies : Research involving molecular docking has shown that thiazole derivatives can effectively bind to target proteins involved in various diseases. This computational approach helps predict the therapeutic potential of new compounds based on their structural compatibility with biological targets .
  • Antimicrobial Efficacy : In a comparative study, several thiazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results indicated significant activity, reinforcing the potential of these compounds in developing new antibiotics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Substituents
Compound Name / ID Benzothiazole Substituent Sulfonyl Group Amide Side Chain Reference
Target Compound 6-Methyl Pyrrolidinyl N-(Pyridin-2-ylmethyl)
Compound 11 () 6-Bromo 4-Methylpiperazinyl None
Compound 12a () 6-(3-Methoxyphenyl) 4-Methylpiperazinyl None
Compound 4i () 5-Methoxy 4-Ethylpiperazinyl N-Benzamide
Compound 2D216 () 4-(2,5-Dimethylphenyl) Piperidinyl None (thiazole core)
Compound 33 () None None Triazole-linked benzamide

Key Observations:

  • Benzothiazole Modifications : The target’s 6-methyl group contrasts with bromo (Compound 11) or aryl (Compound 12a) substituents, which may alter steric bulk and electronic properties. Methoxy groups (Compound 4i) could enhance solubility but reduce metabolic stability .
  • Sulfonyl Groups : The pyrrolidinylsulfonyl group in the target differs from piperazinyl () or piperidinyl () analogs. Pyrrolidine’s smaller ring size and higher lipophilicity may improve membrane permeability compared to bulkier piperazine derivatives .
  • Amide Side Chains : The pyridinylmethyl group in the target is unique among the cited compounds, which often use simpler benzamide () or triazole-linked chains (). This moiety may enhance target specificity through hydrogen bonding or aromatic interactions .

Physicochemical Properties

Table 3: Physical Properties and Solubility
Compound Physical Form Melting Point (°C) Solubility Insights Reference
Target Compound Not reported Likely moderate (pyrrolidine)
Compound 12b () White solid 234.6–238.2 Low (bulky aryl groups)
Compound 4i () Yellow powder 177.2 Moderate (methoxy group)
BTTPB () Not reported Poor (silylated derivative)

Key Observations:

  • The target’s pyrrolidinylsulfonyl group may enhance aqueous solubility compared to silylated probes () but reduce it relative to methoxy-substituted analogs () .
  • High melting points (>200°C) in analogs with rigid structures (e.g., Compound 12b) suggest the target may exhibit similar thermal stability .
Table 4: Reported Bioactivities of Analogs
Compound Biological Activity Target/Mechanism Reference
Target Compound Not reported Hypothesized enzyme inhibition
Compound 2D216 () NF-κB activation TLR adjuvant potentiation
Compound 33 () BACE1 inhibition (in vitro) Alzheimer’s disease target
3-BTHPB () Fluorescent probe for F⁻ Environmental sensing

Key Observations:

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing methyl groups on benzothiazole vs. pyridine) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for biological assays) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

What are the primary biological targets or pathways investigated for this compound?

Q. Basic

  • Kinase inhibition : The benzothiazole-pyridine scaffold shows affinity for tyrosine kinases involved in cancer .
  • Antimicrobial activity : Structural analogs disrupt bacterial membrane proteins .
  • Enzyme modulation : The pyrrolidine-sulfonyl group may interact with sulfotransferases or proteases .

How can researchers optimize the yield of this compound during synthesis?

Q. Advanced

  • Reaction optimization : Use of coupling agents (e.g., HATU) for amide bond formation improves efficiency .
  • Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions .
  • Catalyst screening : Palladium-based catalysts enhance Suzuki-Miyaura coupling steps for aryl group introduction .

What strategies are recommended for elucidating the mechanism of action in complex biological systems?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins .
  • Molecular docking : Predicts interaction sites using crystallographic data of homologous targets (e.g., EGFR kinase) .
  • CRISPR-Cas9 knockout models : Validates target specificity by assessing activity in gene-edited cell lines .

How should contradictory data regarding the compound’s efficacy in different assay models be addressed?

Q. Advanced

  • Assay standardization : Control variables like cell line origin (e.g., HeLa vs. MCF-7) and serum-free conditions .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives due to rapid degradation .
  • Dose-response curves : Use Hill slope analysis to distinguish between partial agonism vs. assay artifacts .

What structural modifications could enhance the compound’s bioavailability?

Q. Advanced

  • Pyrrolidine sulfonyl substitution : Replace with smaller heterocycles (e.g., azetidine) to reduce steric hindrance .
  • Pyridine methylation : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility .
  • Prodrug strategies : Mask the benzamide carbonyl as an ester to enhance membrane permeability .

How can researchers validate target engagement in vivo?

Q. Advanced

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics in physiological buffers .
  • Fluorescent tagging : Conjugate with Cy5 for tracking cellular uptake via confocal microscopy .
  • Pharmacodynamic biomarkers : Measure downstream phosphorylation levels (e.g., ERK1/2) in tissue samples .

What computational tools are effective for predicting off-target interactions?

Q. Advanced

  • Chemoproteomics : Combines affinity-based probes with mass spectrometry to identify non-canonical targets .
  • Machine learning models : Train on ToxCast databases to predict toxicity profiles .
  • Molecular dynamics simulations : Assess binding stability under physiological conditions (e.g., solvation effects) .

How can the compound’s stability under varying storage conditions be assessed?

Q. Advanced

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks .
  • LC-MS stability assays : Monitor degradation products (e.g., hydrolysis of the sulfonamide group) .
  • Excipient screening : Test compatibility with lyoprotectants (e.g., trehalose) for long-term storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.